molecular formula C9H17NO4S B15262817 N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide

Cat. No.: B15262817
M. Wt: 235.30 g/mol
InChI Key: GWULIGIGIGFLBQ-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C7H13NO5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiolane with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted thiolane derivatives .

Scientific Research Applications

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and thiolane groups play a crucial role in its reactivity and binding to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
  • N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide
  • N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylbutanamide

Uniqueness

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both a thiolane ring and a hydroxyl group

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)8(12)10-6-4-15(13,14)5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)

InChI Key

GWULIGIGIGFLBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

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